N-Ethyl-5-nitropyridin-2-amine chemical properties
N-Ethyl-5-nitropyridin-2-amine chemical properties
An In-depth Technical Guide to N-Ethyl-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known chemical properties, synthesis, and safety information for N-Ethyl-5-nitropyridin-2-amine (CAS No. 67730-09-0). The information is compiled from publicly available chemical databases and scientific literature.
Chemical Identity and Structure
N-Ethyl-5-nitropyridin-2-amine is a substituted nitropyridine derivative. Its core structure consists of a pyridine ring functionalized with an ethylamino group at position 2 and a nitro group at position 5.
| Identifier | Value |
| IUPAC Name | N-ethyl-5-nitropyridin-2-amine[1] |
| CAS Number | 67730-09-0[1][2] |
| Molecular Formula | C₇H₉N₃O₂[1][2] |
| SMILES | CCNC1=NC=C(C=C1)--INVALID-LINK--[O-][1] |
| InChIKey | XEGSKOYSJGIUCY-UHFFFAOYSA-N[1] |
| Synonyms | 2-N-Ethylamino-5-nitropyridine, ethyl-(5-nitro-pyridin-2-yl)-amine[1] |
Physicochemical and Computed Properties
The majority of available data on the physicochemical properties of N-Ethyl-5-nitropyridin-2-amine are computationally predicted. These values provide estimations for molecular characteristics and behavior.
| Property | Value | Source |
| Molecular Weight | 167.17 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 167.069476538 Da | PubChem (Computed)[1] |
| XLogP3 | 1.9 | PubChem (Predicted)[1] |
| Topological Polar Surface Area (TPSA) | 68.06 Ų | ChemScene (Computed)[2] |
| Hydrogen Bond Donor Count | 1 | ChemScene (Computed)[2] |
| Hydrogen Bond Acceptor Count | 4 | ChemScene (Computed)[2] |
| Rotatable Bond Count | 3 | ChemScene (Computed)[2] |
Spectral Data (Predicted)
Predicted collision cross-section (CCS) data provides insight into the molecule's shape and size in the gas phase, which is relevant for mass spectrometry analysis.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 168.07675 | 131.0 |
| [M+Na]⁺ | 190.05869 | 138.2 |
| [M-H]⁻ | 166.06219 | 133.7 |
| [M+NH₄]⁺ | 185.10329 | 149.2 |
| [M]⁺ | 167.06892 | 129.2 |
| Data sourced from PubChemLite, calculated using CCSbase.[3] |
Safety and Handling
N-Ethyl-5-nitropyridin-2-amine is classified as hazardous. Standard laboratory safety protocols should be strictly followed when handling this compound.
| Hazard Class | GHS Pictogram | Code | Description |
| Acute toxicity, oral (Category 4) | Warning | H302 | Harmful if swallowed[1] |
| Serious eye damage/eye irritation (Category 2) | Warning | H319 | Causes serious eye irritation[1] |
Storage: Store in a dry, sealed container at 2-8°C[2].
Experimental Protocols and Synthesis
While specific experimental protocols for N-Ethyl-5-nitropyridin-2-amine are not detailed in the available literature, a representative synthesis can be proposed based on common reactions for this class of compounds, such as the nucleophilic aromatic substitution of a halogenated nitropyridine.
Representative Synthesis Workflow: Nucleophilic Aromatic Substitution
The most plausible synthetic route involves the reaction of 2-chloro-5-nitropyridine with ethylamine. In this reaction, the ethylamino group displaces the chlorine atom on the pyridine ring.
Methodology:
-
Reactant Preparation: 2-chloro-5-nitropyridine is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
-
Addition of Amine: An excess of ethylamine is added to the solution. A non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be added to scavenge the HCl byproduct.
-
Reaction Conditions: The mixture is heated under reflux for several hours to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove salts and excess amine. The crude product is purified, typically by column chromatography on silica gel, to yield pure N-Ethyl-5-nitropyridin-2-amine.
Caption: Representative workflow for the synthesis of N-Ethyl-5-nitropyridin-2-amine.
Biological Activity and Relevance
There is currently no specific, publicly available data on the biological activity or signaling pathways directly associated with N-Ethyl-5-nitropyridin-2-amine. However, the broader class of nitropyridine-containing molecules has been explored for various therapeutic and biological applications. These include:
-
Antimicrobial and Antimalarial Agents: The nitropyridine scaffold is present in compounds investigated for activity against various pathogens[4].
-
Enzyme Inhibition: Certain nitropyridine derivatives have been studied as inhibitors of enzymes such as urease and for their potential in targeting necroptosis[4].
-
Herbicidal Activity: Some compounds containing the 5-nitropyridin-2-yl moiety have demonstrated significant herbicidal properties[4].
-
HIV Research: The related compound Atevirdine, which features an N-ethyl-pyridinamine substructure, was studied as a non-nucleoside reverse transcriptase inhibitor[5].
These examples suggest that the N-Ethyl-5-nitropyridin-2-amine scaffold could be a valuable starting point for medicinal chemistry and drug discovery efforts. However, any potential biological activity would need to be determined through direct experimental investigation.
Caption: Potential research avenues for N-Ethyl-5-nitropyridin-2-amine.
Conclusion
N-Ethyl-5-nitropyridin-2-amine is a well-defined chemical entity with established, albeit largely computed, physicochemical properties. While direct experimental data on its biological function is lacking, its structural relationship to a class of compounds with diverse bioactivities makes it a molecule of potential interest for further investigation in drug discovery and materials science. The provided synthetic overview offers a viable route for its preparation, enabling future research into its properties and applications.
